

Mini gastrin I, human tfa molecular weight and formula

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Compound of Interest		
Compound Name:	Mini gastrin I, human tfa	
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An In-Depth Technical Guide to Mini Gastrin I, Human (TFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mini gastrin I is a potent, truncated analog of human gastrin I, corresponding to the amino acid sequence 5-17 of the parent peptide.[1][2][3][4] Its primary biological activity is mediated through high-affinity binding to the cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor.[3] This interaction is responsible for physiological effects such as the stimulation of gastric acid secretion.[1][5]

In recent years, mini gastrin I and its derivatives have garnered significant interest in the field of oncology. The CCK2 receptor is overexpressed in a variety of malignancies, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and other neuroendocrine tumors. This overexpression presents a unique opportunity for targeted molecular imaging and therapy. Consequently, mini gastrin I serves as a critical backbone for the development of radiolabeled peptides for Peptide Receptor Radionuclide Therapy (PRRT), a strategy that aims to deliver cytotoxic radiation directly to tumor cells, thereby minimizing damage to healthy tissues.[3][6][7][8] This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, quantitative biological data, and key experimental protocols associated with mini gastrin I.



Physicochemical Properties

Mini gastrin I is a linear peptide composed of 13 amino acids with an amidated C-terminus.[2] [3][4][6] It is typically synthesized and purified using high-performance liquid chromatography (HPLC), often resulting in the formation of a trifluoroacetate (TFA) salt. The presence of the TFA counterion affects the overall molecular weight and formula of the compound.[4]

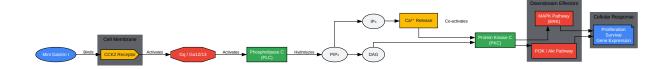
Property	Mini Gastrin I, Human (Peptide)	Mini Gastrin I, Human (TFA Salt)	
Amino Acid Sequence	Leu-Glu-Glu-Glu-Glu-Ala- Tyr-Gly-Trp-Met-Asp-Phe- NH2[2][3][4][5][6]	Leu-Glu-Glu-Glu-Glu-Ala- Tyr-Gly-Trp-Met-Asp-Phe-NH₂ (TFA)	
One-Letter Code	LEEEEEAYGWMDF-NH2[2][3]	LEEEEEAYGWMDF-NH2 (TFA)	
Molecular Formula	C74H99N15O26S[4][5]	C76H100F3N15O28S[1][2][9]	
Average Molecular Weight	~1646.7 g/mol [4][5]	1760.75 g/mol [1][2][9]	

Mechanism of Action and Signaling Pathway

Mini gastrin I exerts its biological effects by acting as an agonist at the CCK2 receptor, a G-protein coupled receptor (GPCR).[8] Upon binding, the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events primarily through the Gq and Gα12/13 proteins.[2][3]

The activation of Gq leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2][3] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG, in conjunction with elevated Ca²⁺, activates Protein Kinase C (PKC).[3] These events subsequently trigger downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling cascades, which are crucial regulators of cell proliferation, differentiation, and survival.[2][3][4] This signaling nexus makes the mini gastrin I/CCK2R axis a key focus for cancer research.





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CCK2R signaling cascade initiated by Mini Gastrin I.

Quantitative Biological Data

The affinity of mini gastrin I analogues for the CCK2R and their subsequent biodistribution when radiolabeled are critical parameters for their development as theranostic agents.

Table 2: CCK2 Receptor Binding Affinity (IC50) of Selected Minigastrin Analogues

Compound/Analog ue	Cell Line	IC50 (nM)	Reference	
Pentagastrin	A431-CCK2R	2.80 ± 0.52	[9]	
DOTA-Peptide 1	A431-CCK2R	~1.0	[9]	
PP-F11N	AR42J	10.1	[10]	
NMG 2 (PP-F11N analogue)	AR42J	4.2	[10]	
NMG 3 (PP-F11N analogue)	AR42J	2.0	[10]	
DOTA-MGS1	A431-CCK2R	26.2 ± 3.4	[11]	
DOTA-MGS4	A431-CCK2R	24.9 ± 3.7	[11]	



| [177Lu]Lu-DOTA-rhCCK-18 | AR42J | 2-fold lower than reference |[12] |

Table 3: In Vivo Biodistribution of Selected Radiolabeled Minigastrin Analogues (%ID/g)

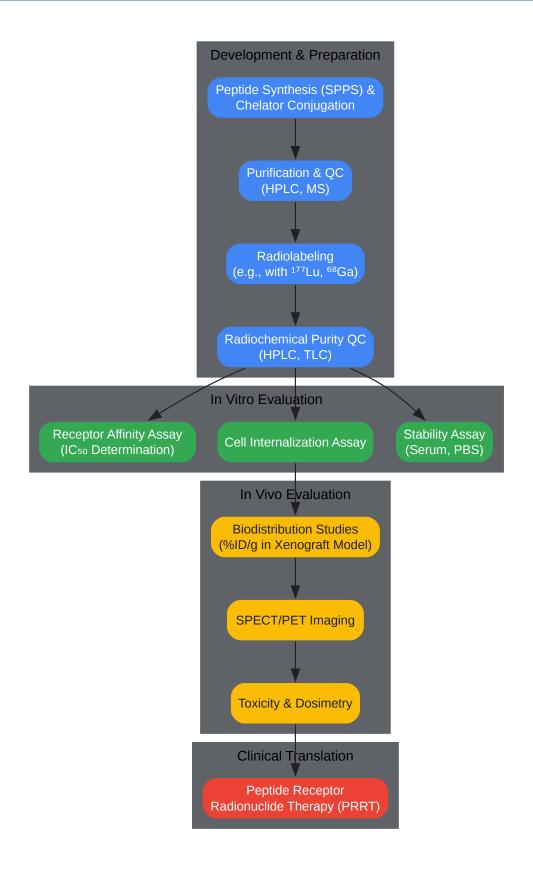
Compoun d	Model	Time p.i.	Tumor	Stomach	Kidneys	Referenc e
[¹⁷⁷ Lu]Lu- 1	A431- CCK2R Xenograft	4 h	34.72 ± 9.40	5-7	4-7	[9]
[111]In- DOTA- MGS4	A431- CCK2R Xenograft	4 h	10.40 ± 2.21	N/A	>10	[11]
[¹⁷⁷ Lu]Lu- PP-F11N	AR42J Xenograft	24 h	2.7 ± 0.8	~5.0	~1.0	[10]
[¹⁷⁷ Lu]Lu- NMG 3	AR42J Xenograft	24 h	5.2 ± 2.0	~8.0	~1.0	[10]
[¹⁷⁷ Lu]Lu- DOTA- rhCCK-18	AR42J Xenograft	24 h	25.4 ± 4.7	N/A	Elevated	[12]

%ID/g = Percentage of Injected Dose per gram of tissue. Data are presented as mean \pm SD where available.

Experimental Protocols & Workflow

The preclinical evaluation of mini gastrin I analogues follows a standardized workflow to characterize their potential for clinical translation. This process involves synthesis, radiolabeling, and a series of in vitro and in vivo assays.





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Typical preclinical evaluation workflow for minigastrin analogues.



Competitive Receptor Binding Assay (IC₅₀ Determination)

This protocol determines the concentration of a mini gastrin I analogue required to displace 50% of a specific radioligand from the CCK2R.

- Cell Culture: Culture CCK2R-expressing cells (e.g., human A431-CCK2R or rat AR42J cells)
 to 70-80% confluency.
- Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 2.0 x 10⁵ cells per well and allow them to adhere.[6][13]
- Preparation of Reagents:
 - Prepare serial dilutions of the non-radiolabeled test peptide (e.g., from 10⁻¹² M to 10⁻⁶ M) in binding buffer (e.g., RPMI 1640 with 5% BSA).
 - Prepare a solution of a reference radioligand with known high affinity for CCK2R (e.g., [177Lu]Lu-DOTA-PP-F11N) at a fixed concentration (e.g., 0.1 nM).[6][13]
- Assay:
 - Wash the seeded cells with binding buffer.
 - Add the various concentrations of the test peptide to the wells.
 - Immediately add the fixed concentration of the reference radioligand to all wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand like pentagastrin).
- Incubation: Incubate the plate at 37 °C for 1-3 hours.[6]
- Washing: Terminate the binding by aspirating the medium and washing the cells three times with ice-cold PBS to remove unbound radioactivity.
- Measurement: Lyse the cells and measure the bound radioactivity in each well using a gamma counter.



 Analysis: Calculate the percentage of specific binding at each concentration of the test peptide. Plot the data using non-linear regression to determine the IC₅₀ value.

In Vitro Internalization Assay

This assay quantifies the rate and extent to which a radiolabeled mini gastrin I analogue is internalized by cells upon binding to the CCK2R.

- Cell Seeding: Seed CCK2R-expressing cells (e.g., A431-CCK2R) in 24-well plates and allow them to adhere overnight.
- Radioligand Preparation: Prepare the radiolabeled mini gastrin I analogue at a final concentration of approximately 1-2 nM in cell culture medium.[7]
- Assay:
 - Wash the cells with medium.
 - Add the radioligand solution to the wells. For non-specific uptake control, add a blocking dose of unlabeled peptide (e.g., 1 μM pentagastrin) to a set of wells 15 minutes prior to adding the radioligand.
- Incubation: Incubate the plates at 37 °C. Perform measurements at various time points (e.g., 15 min, 30 min, 1 h, 2 h, 4 h).[9]
- Fractionation: At each time point:
 - Collect the supernatant (contains unbound ligand).
 - Wash the cells with an acidic buffer (e.g., 50 mM glycine, 100 mM NaCl, pH 2.8) to strip surface-bound radioactivity. Collect this fraction.
 - Lyse the cells with NaOH (1 M) to release the internalized radioactivity. Collect this fraction.
- Measurement: Measure the radioactivity in all three fractions (supernatant, surface-bound, internalized) using a gamma counter.



 Analysis: Express the internalized radioactivity as a percentage of the total cell-bound activity (surface-bound + internalized). Plot the percentage of internalization over time.

In Vivo Biodistribution Study

This protocol assesses the distribution, accumulation, and clearance of a radiolabeled mini gastrin I analogue in a living organism, typically a mouse model with a CCK2R-expressing tumor xenograft.

- Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous xenograft tumors from a CCK2R-expressing cell line (e.g., A431-CCK2R).
- Radiopharmaceutical Administration: Inject a defined amount of the radiolabeled peptide (e.g., 100 pmol) intravenously into the tail vein of each mouse.[6]
- Time Points: Euthanize groups of mice (n=3-4 per group) at various time points post-injection (p.i.), such as 1 h, 4 h, and 24 h.[14]
- Organ Dissection: Dissect key organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, pancreas, muscle).
- Measurement:
 - Weigh each organ/tissue sample.
 - Measure the radioactivity in each sample using a calibrated gamma counter.
 - Include standards prepared from the injected solution to calculate the total injected dose.
- Analysis: Calculate the uptake in each organ/tissue and express it as the percentage of the
 injected dose per gram of tissue (%ID/g).[14][15] This allows for the evaluation of tumor-toorgan ratios, which are critical for assessing therapeutic potential.

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